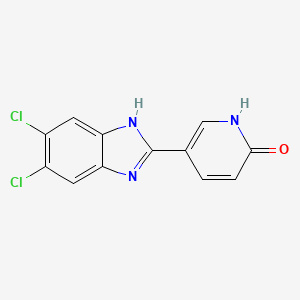

5-(5,6-dichloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone

Description

5-(5,6-Dichloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone is a heterocyclic compound featuring a benzimidazole core fused with a pyridinone moiety. Benzimidazole derivatives are classified as "privileged substructures" due to their ability to bind diverse biological targets, mimicking protein surface elements like β-turns .

Properties

IUPAC Name |

5-(5,6-dichloro-1H-benzimidazol-2-yl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2N3O/c13-7-3-9-10(4-8(7)14)17-12(16-9)6-1-2-11(18)15-5-6/h1-5H,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWHKVVFAOLPLGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1C2=NC3=CC(=C(C=C3N2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5,6-dichloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone typically involves the following steps:

Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

Chlorination: The benzimidazole core is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atoms at the 5 and 6 positions.

Pyridinone Formation: The chlorinated benzimidazole is then reacted with a pyridinone derivative under basic conditions to form the final compound.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(5,6-dichloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles like amines, thiols, or alcohols, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chlorine positions.

Scientific Research Applications

Structural Overview

The compound features a benzimidazole core substituted with dichloro and pyridinone groups, contributing to its unique chemical properties. Its molecular formula is , with a molecular weight of 270.10 g/mol. The presence of halogen substituents enhances its lipophilicity, which may influence its interaction with biological targets.

Medicinal Chemistry

5-(5,6-Dichloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone has been investigated for its potential therapeutic effects:

- Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties against various pathogens. For instance, it has been evaluated for its efficacy against bacterial strains and fungi, showing promising results in inhibiting growth .

- Anticancer Properties : Research has demonstrated that this compound can inhibit cancer cell proliferation. In vitro studies have shown that it interacts with specific molecular targets involved in cancer pathways, leading to apoptosis in cancer cells .

Pharmacological Studies

Pharmacological investigations have revealed the compound's ability to modulate enzyme activity:

- Enzyme Inhibition : It has been reported to inhibit enzymes related to cancer and microbial resistance. For example, it shows inhibitory effects on certain kinases and enzymes involved in metabolic pathways critical for cancer cell survival .

- Receptor Modulation : The compound can bind to various receptors, influencing cellular signaling pathways crucial for maintaining homeostasis and regulating cell growth .

Case Studies

Mechanism of Action

The mechanism of action of 5-(5,6-dichloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The target compound shares a common benzimidazole-pyridinone scaffold with several analogs, differing primarily in substituents on the benzimidazole nitrogen. Key structural variants and their properties are summarized below:

Key Observations:

- Molecular Weight : Higher molecular weights (e.g., 438.20 g/mol for 338774-01-9) may reduce solubility, a critical factor in drug design .

- Purity : All analogs listed by Biosynth meet ≥95% purity standards, ensuring reliability in experimental studies .

Pharmacological and Application Insights

While direct data on the target compound is sparse, structural analogs highlight trends:

- Anti-inflammatory Potential: 2(1H)-pyridinone derivatives are patented for treating inflammatory conditions, suggesting possible utility for the target compound .

- Hair Care Applications: Pyridinone-benzimidazole hybrids are combined with piroctone olamine in hair care formulations, indicating stability in cosmetic matrices .

- Discontinued Status : Several analogs (e.g., 338774-01-9, 338774-00-8) are marked "discontinued," possibly due to formulation challenges or insufficient efficacy in early trials .

Biological Activity

5-(5,6-Dichloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone is a synthetic organic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article will provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzimidazole core substituted with dichloro groups and a pyridinone moiety. Its molecular formula is . The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzimidazole core, chlorination, and subsequent cyclization to produce the pyridinone ring .

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may exert its effects through:

- Inhibition of Enzyme Activity : By binding to the active sites of enzymes, it prevents substrate binding.

- Modulation of Receptor Function : It can activate or inhibit signaling pathways by interacting with various receptors.

- Disruption of Protein-Protein Interactions : This interference is crucial for numerous cellular processes .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro evaluations have shown:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.25 μg/mL | 0.50 μg/mL |

| Escherichia coli | 0.30 μg/mL | 0.60 μg/mL |

| Candida albicans | 0.40 μg/mL | 0.80 μg/mL |

These results indicate that the compound is effective against both bacterial and fungal pathogens .

Anticancer Activity

The potential anticancer effects of this compound have also been investigated. In studies involving various cancer cell lines, it has shown promising results:

| Cell Line | IC50 (μM) |

|---|---|

| HCC827 (lung cancer) | 6.26 ± 0.33 |

| NCI-H358 (lung cancer) | 6.48 ± 0.11 |

| MCF-7 (breast cancer) | 8.00 ± 0.50 |

These findings suggest that the compound may inhibit cell proliferation effectively in certain cancer types .

Case Studies

Several case studies have highlighted the therapeutic potential of benzimidazole derivatives, including our compound of interest:

- Study on Antitumor Activity : A study published in the Journal of Medicinal Chemistry reported that derivatives similar to this compound showed significant inhibition against various tumor cell lines, emphasizing their potential in cancer therapy .

- Investigation into Antimicrobial Properties : Another research article focused on the antimicrobial efficacy of benzimidazole derivatives against resistant strains of bacteria, demonstrating that compounds with similar structures exhibited potent activity against Staphylococcus aureus and Escherichia coli .

Q & A

Basic Question: What synthetic strategies are reported for synthesizing 5-(5,6-dichloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone?

Answer:

The compound’s synthesis likely leverages intramolecular cyclization or Knoevenagel condensation , common methods for constructing the 2(1H)-pyridinone core. For example:

- Base-catalyzed intramolecular cyclization : Bifunctional precursors containing carbonyl and amide groups undergo cyclization under basic conditions to form the pyridinone ring .

- Multi-step assembly : The benzimidazole moiety (5,6-dichloro-1H-benzimidazol-2-yl) may be synthesized separately via condensation of dichlorinated o-phenylenediamine derivatives with carboxylic acids or nitriles, followed by coupling to the pyridinone fragment .

- Optimization parameters : Reaction temperature (e.g., reflux in ethanol or DMF), catalyst selection (e.g., NaOH, KOtBu), and solvent polarity significantly influence yields .

Basic Question: How is the structural identity of this compound confirmed?

Answer:

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify proton environments and carbon frameworks, such as distinguishing pyridinone NH peaks (δ ~12 ppm) and benzimidazole aromatic signals .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₁H₆Cl₂N₄O) with <5 ppm mass accuracy .

- Infrared Spectroscopy (FTIR) : Identifies carbonyl stretches (~1650–1700 cm⁻¹) and NH/OH vibrations .

- X-ray crystallography (if applicable) : Resolves bond lengths/angles and supramolecular interactions, though no direct evidence exists in the provided data .

Advanced Question: How can researchers optimize synthetic yields for this compound?

Answer:

Yield optimization requires systematic variation of:

- Catalysts : Strong bases (e.g., KOtBu) may enhance cyclization efficiency compared to weaker bases like NaHCO₃ .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor intramolecular cyclization by stabilizing transition states, while ethanol may improve solubility of intermediates .

- Temperature control : Higher temperatures (80–100°C) accelerate cyclization but risk side reactions; microwave-assisted synthesis could reduce reaction time .

- Protecting groups : Temporary protection of reactive sites (e.g., NH in benzimidazole) prevents undesired coupling .

Advanced Question: How should researchers resolve contradictions in biological activity data for this compound?

Answer:

Discrepancies in bioactivity assays (e.g., antifungal potency) may arise from:

- Assay variability : Standardize protocols (e.g., CLSI guidelines) for MIC (Minimum Inhibitory Concentration) determinations against fungal strains like Candida albicans .

- Compound purity : Verify purity via HPLC (>95%) to exclude confounding effects from synthetic byproducts .

- Structural analogs : Compare activity with derivatives (e.g., 1-(4-aminophenyl)-5,6-dihydro-3-morpholinyl-2(1H)-pyridinone) to identify critical pharmacophores .

- Mechanistic studies : Use molecular docking to assess binding to fungal cytochrome P450 or lanosterol demethylase, correlating computational data with experimental results .

Advanced Question: What computational approaches predict the compound’s interaction with biological targets?

Answer:

- Molecular docking (AutoDock, MOE) : Models binding to proteins (e.g., fungal CYP51) using crystal structures from PDB .

- Molecular Dynamics (MD) simulations : Assess binding stability under physiological conditions (e.g., 100-ns simulations in GROMACS) .

- QSAR modeling : Relate substituent effects (e.g., Cl, benzimidazole) to antifungal activity using datasets from analogs .

Basic Question: What biological activities are associated with this compound?

Answer:

While direct data is limited, structurally related 2(1H)-pyridinones exhibit:

- Antifungal activity : Broad-spectrum inhibition of Candida spp. and Aspergillus niger via disruption of membrane integrity or enzyme inhibition .

- Anti-inflammatory potential : Pyridinones modulate COX-2 or NF-κB pathways, though this requires validation for the target compound .

Table 1: Synthetic Optimization Parameters for 2(1H)-Pyridinones

Table 2: Characterization Data for Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.